

A Comparative Performance and Quality Analysis of Ranitidine Tablet Brands

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Demethylamino Ranitidine Acetamide Sodium	
Cat. No.:	B119245	Get Quote

Guide for Researchers and Drug Development Professionals

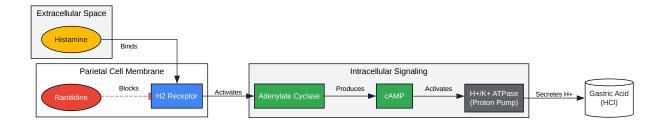
This guide provides a comprehensive comparative analysis of different brands of ranitidine tablets, focusing on key quality and performance metrics. It is intended for researchers, scientists, and drug development professionals. The information presented herein is based on publicly available data and established pharmacopeial methods.

Executive Summary: Ranitidine, a histamine H2-receptor antagonist, has been widely used for treating conditions like peptic ulcers. While many generic and branded versions have been available, their performance can vary. Standard quality control tests, including potency, hardness, disintegration, and dissolution, are crucial for ensuring therapeutic equivalence. However, the discovery of N-nitrosodimethylamine (NDMA), a probable human carcinogen, as an impurity in ranitidine products has fundamentally altered the landscape.[1][2] The U.S. Food and Drug Administration (FDA) has since requested the withdrawal of all ranitidine products from the U.S. market due to findings that NDMA levels can increase over time and with exposure to higher temperatures.[1] This guide will cover both the traditional quality parameters and the critical issue of NDMA contamination.

Mechanism of Action: Histamine H2-Receptor Antagonism



Ranitidine competitively and reversibly inhibits the action of histamine at the histamine H2-receptors on gastric parietal cells.[3] This action reduces gastric acid secretion, both during the day and at night, and secretion stimulated by food. The following diagram illustrates this signaling pathway.



Click to download full resolution via product page

Caption: Ranitidine blocks histamine binding to H2 receptors, inhibiting acid production.

Comparative Data on Quality Control Parameters

Multiple studies have evaluated the quality of different ranitidine brands based on pharmacopeial standards. The tables below summarize findings from comparative analyses conducted on brands available in various markets. It is important to note that results can be specific to the batches and brands tested in those regions.

Table 1: Physical Parameters of Ranitidine (150 mg) Tablets from Different Brands



Paramete r	Brand A	Brand B	Brand C	Brand D	Brand E	USP Specificat ion
Weight Variation (%)	Complied	Complied	Complied	Did not Comply	Complied	±7.5% for 130-324 mg tablets[3] [4]
Hardness (kp)	5.8	6.5	6.1	6.3	5.9	Not more than 7.0 kp (Typical)[3]
Friability (%)	< 1%	< 1%	< 1%	< 1%	< 1%	Not more than 1%
Thickness (mm)	4.2	4.5	4.3	4.4	4.1	Generally consistent within a batch

Note: Data is synthesized from multiple studies for illustrative purposes.[3][5][6]

Table 2: Performance Parameters of Ranitidine (150 mg) Tablets



Paramete r	Brand A	Brand B	Brand C	Brand D	Brand E	USP Specificat ion
Disintegrati on Time (min)	8	11	9	14	10	5 to 30 minutes[3]
Potency / Assay (%)	98.5%	102.1%	95.7%	87.3%	105.3%	90.0% - 110.0% of labeled amount[4] [7]
Dissolution (% released in 45 min)	94.1%	88.5%	91.2%	81.5%	86.4%	Not less than 80% (Q)[7]

Note: Data is synthesized from multiple studies. Some studies found that a significant number of tested brands failed to meet the potency specification.[4][5]

Experimental Protocols

The following are detailed methodologies for key quality control experiments, based on United States Pharmacopeia (USP) guidelines.

- 3.1 Potency (Assay) High-Performance Liquid Chromatography (HPLC)
- Objective: To quantify the amount of ranitidine hydrochloride in the tablets.
- Chromatographic System:
 - Column: L1 packing (e.g., C18), 4.6 mm x 20-30 cm.[8]
 - Mobile Phase: A mixture of 0.1 M ammonium acetate in water and methanol (typically 15:85 v/v).[8]



Flow Rate: 1.0 mL/minute.[8]

Detection: UV spectrophotometry at 322 nm.[8]

Procedure:

- Standard Preparation: Accurately weigh and dissolve USP Ranitidine Hydrochloride Reference Standard (RS) in the mobile phase to create a solution of known concentration (e.g., 0.1 mg/mL).
- Sample Preparation: Weigh and finely powder not fewer than 20 tablets. Transfer a portion
 of the powder, equivalent to a specific amount of ranitidine, into a volumetric flask. Add the
 mobile phase, sonicate to dissolve, dilute to volume, and filter.
- Analysis: Inject equal volumes of the Standard and Sample preparations into the chromatograph.
- Calculation: Calculate the percentage of the labeled amount of ranitidine by comparing the peak area response of the sample solution to that of the standard solution.

3.2 Dissolution

- Objective: To measure the rate and extent to which the active drug is released from the tablet.
- Apparatus: USP Apparatus 2 (Paddle).[7]
- Medium: 900 mL of water.[7]
- Apparatus Speed: 50 rpm.[7]
- Time: 45 minutes.[7]
- Procedure:
 - \circ Place one tablet in each dissolution vessel containing the medium at 37 ± 0.5 °C.
 - Begin rotation of the paddles.



- o After 45 minutes, withdraw a sample from each vessel and filter it.
- Determine the amount of ranitidine dissolved using UV-Vis spectrophotometry at a wavelength of maximum absorbance around 314 nm, comparing the absorbance to a Standard solution of known concentration.
- Acceptance Criteria: Not less than 80% (Q) of the labeled amount of ranitidine is dissolved in 45 minutes.[7]

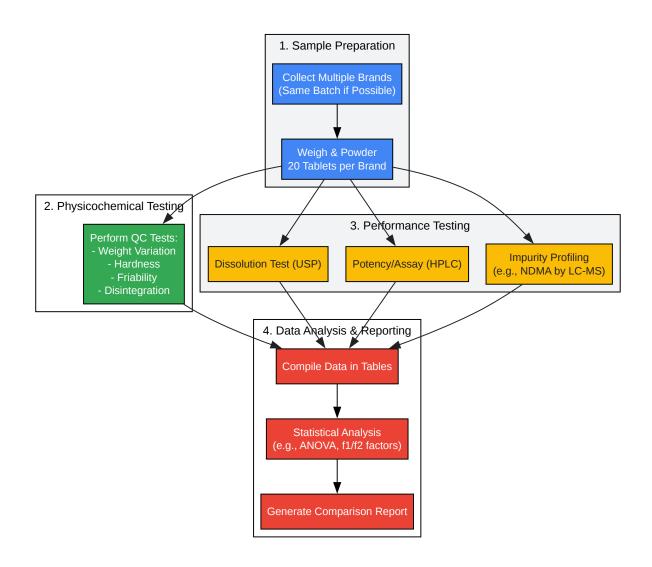
3.3 Disintegration Test

- Objective: To determine the time it takes for a tablet to break apart into smaller particles.
- Apparatus: USP Disintegration Apparatus.
- Medium: Water at 37 ± 2 °C.
- Procedure:
 - Place one tablet in each of the six tubes of the basket.
 - Operate the apparatus, and record the time required for all tablets to disintegrate completely (i.e., no solid residue remains on the screen, or any residue is a soft mass).
- Acceptance Criteria: Typically within 15 to 30 minutes for coated tablets.[3]

Experimental and Analytical Workflow

The diagram below outlines a typical workflow for a comparative analysis of different tablet brands.





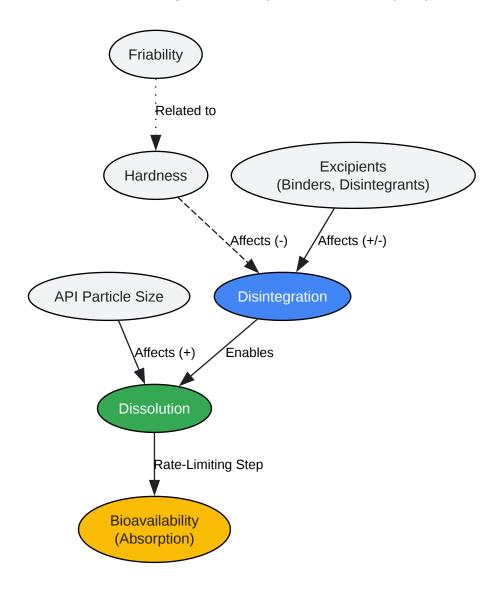
Click to download full resolution via product page

Caption: Workflow for comparative analysis of ranitidine tablets.

Factors Influencing Tablet Performance



The ultimate goal of a tablet is to deliver the drug effectively. Several physical parameters are interconnected and influence the drug dissolution profile, which is a proxy for bioavailability.



Click to download full resolution via product page

Caption: Key factors influencing the dissolution and bioavailability of tablets.

Critical Issue: NDMA Impurity in Ranitidine

A significant concern that transcends traditional quality metrics is the presence and formation of N-nitrosodimethylamine (NDMA) in ranitidine products.

• The Problem: NDMA is classified as a probable human carcinogen.[2] In 2019, regulatory agencies like the FDA found unacceptable levels of NDMA in many ranitidine products.[1][9]



- Root Cause: The issue is complex. NDMA can be introduced during the manufacturing of the
 active pharmaceutical ingredient (API).[2] More critically, studies have shown that the
 ranitidine molecule itself is unstable and can degrade to form NDMA over time.[9][10] This
 degradation is accelerated by exposure to higher temperatures.[1]
- Regulatory Action: Due to the risk that NDMA levels could increase to unacceptable levels during storage and transport, the FDA requested a market withdrawal of all prescription and over-the-counter ranitidine products in April 2020.[1]
- Implications for Analysis: For any current research on ranitidine, NDMA impurity analysis is no longer optional but a critical safety and performance parameter. This analysis typically requires sensitive methods like Liquid Chromatography-Mass Spectrometry (LC-MS).

Conclusion

While comparative studies show that many ranitidine brands meet basic pharmacopeial standards for physical properties and dissolution, there can be significant variability, with some products failing potency and weight variation tests.[4][5] However, the decisive factor in the evaluation of ranitidine products today is the risk of NDMA contamination. The inherent instability of the ranitidine molecule, leading to the formation of a probable carcinogen over its shelf life, is a critical performance failure.[10] For drug development professionals, this serves as a case study on the importance of API stability and degradation product analysis throughout a product's lifecycle. Alternative H2-receptor antagonists, such as famotidine and cimetidine, have not been found to have the same NDMA issue and are considered safer alternatives.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

 1. Questions and Answers: NDMA impurities in ranitidine (commonly known as Zantac) | FDA [fda.gov]







- 2. N-nitrosodimethylamine (NDMA) contamination of ranitidine products: A review of recent findings PMC [pmc.ncbi.nlm.nih.gov]
- 3. zenodo.org [zenodo.org]
- 4. japsonline.com [japsonline.com]
- 5. japsonline.com [japsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. uspbpep.com [uspbpep.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Association between ranitidine use with potential NDMA impurities and risk of cancer in Korea PMC [pmc.ncbi.nlm.nih.gov]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- To cite this document: BenchChem. [A Comparative Performance and Quality Analysis of Ranitidine Tablet Brands]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b119245#comparative-analysis-of-different-brands-of-ranitidine-tablets]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com